molecular formula C18H11Cl2F3N2OS B2361060 N-(3,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide CAS No. 478030-73-8

N-(3,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide

Cat. No.: B2361060
CAS No.: 478030-73-8
M. Wt: 431.25
InChI Key: ZDKMWXPTHAJJLV-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide is a synthetic organic compound that features a thiazole ring, a trifluoromethyl group, and dichlorophenyl and benzyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing cost-effective and environmentally friendly reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions, where nucleophiles such as amines or thiols replace the halogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, halogenated precursors

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives (e.g., alcohols, amines)

    Substitution: Substituted thiazole derivatives

Scientific Research Applications

N-(3,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

N-(3,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide can be compared with other similar compounds, such as:

    N-(3,5-dichlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide: Similar structure but with a phenyl group instead of a benzyl group.

    N-(3,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-oxazole-4-carboxamide: Similar structure but with an oxazole ring instead of a thiazole ring.

    N-(3,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2F3N2OS/c19-12-6-13(20)8-14(7-12)24-17(26)15-9-27-16(25-15)5-10-2-1-3-11(4-10)18(21,22)23/h1-4,6-9H,5H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKMWXPTHAJJLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC2=NC(=CS2)C(=O)NC3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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